REACTION_CXSMILES
|
CN(C)[CH:3]=[CH:4][C:5]([C:7]1[N:11]([CH3:12])[C:10]([CH3:13])=[N:9][CH:8]=1)=O.Cl.[NH2:16][C:17]([NH2:19])=[NH:18].C[O-].[Na+]>C(O)CCC>[NH2:18][C:17]1[N:19]=[C:5]([C:7]2[N:11]([CH3:12])[C:10]([CH3:13])=[N:9][CH:8]=2)[CH:4]=[CH:3][N:16]=1 |f:1.2,3.4|
|
Name
|
5-(3-Dimethylaminoprop-2-en-1-oyl)-1,2-dimethylimidazole
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C1=CN=C(N1C)C)C
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(=N)N
|
Name
|
Sodium methoxide
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux, under an atmosphere of nitrogen, for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
was pre-absorbed on to silica gel
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel eluting with DCM/2% methanolic ammonia (100:0 increasing in polarity to 95:5)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC(=N1)C1=CN=C(N1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |